molecular formula C28H31NO2 B1211634 2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone CAS No. 55620-98-9

2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone

Cat. No. B1211634
CAS RN: 55620-98-9
M. Wt: 413.5 g/mol
InChI Key: LOOGANXPLOAKII-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone is a natural product found in Streptomyces gramineus and Streptomyces with data available.

Scientific Research Applications

Reactions and Synthesis

  • Reactions with Dienophiles

    Studies have explored the reactions of derivatives of 2,3-diphenyl-1-butanone, such as 1,1-diphenyl-3-carbomethoxy-2-aza-1,3-butadiene, with various dienophiles. These compounds participate in Diels-Alder reactions, forming heterocycloadducts with electron-poor dienophiles. This demonstrates the compound's potential in organic synthesis and in creating diverse chemical structures (Balsamini et al., 1994).

  • Catalytic Aldol-Transfer Reactions

    1,1-Diphenyl-1-hydroxy-3-butanone, a compound structurally related to 2,3-diphenyl-1-butanone, serves as a precursor for Al-enolate of acetone. This compound is useful in catalytic aldol-transfer reactions, highlighting the versatility of such compounds in organic synthesis (Xi & Nevalainen, 2006).

  • Synthesis of Labeled Compounds

    Derivatives of 2,3-diphenyl-1-butanone have been used in the synthesis of carbon-14 labeled compounds, indicating their utility in creating isotopically labeled molecules for scientific research, such as in pharmacology or chemical tracing studies (Dischino et al., 2003).

Chemical Properties and Transformations

  • Observation of Fluorescence Properties

    Donor-acceptor-substituted diphenylbutadienes display unique fluorescence properties in solid state, different from their solution state fluorescence. This insight into the photophysical properties of such compounds can be beneficial for applications in material science and photophysics (Davis et al., 2004).

  • Oxidation of Lignin Models

    Diphenylbutanone derivatives are useful in the aerobic oxidation of lignin models, an important process in understanding lignin degradation which is vital for biomass conversion technologies (Hanson et al., 2010).

  • Pyrazolo[3,4-b]pyridine Formation

    Compounds derived from 2,3-diphenyl-1-butanone have been used to synthesize pyrazolo[3,4-b]pyridines, which are important in pharmaceutical research (Quiroga et al., 1999).

properties

CAS RN

55620-98-9

Product Name

2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

IUPAC Name

2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one

InChI

InChI=1S/C28H31NO2/c1-22(23-10-4-2-5-11-23)27(24-12-6-3-7-13-24)28(30)25-14-16-26(17-15-25)31-21-20-29-18-8-9-19-29/h2-7,10-17,22,27H,8-9,18-21H2,1H3

InChI Key

LOOGANXPLOAKII-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

synonyms

3-methyl-4'-(beta-pyrrolidinoethoxy)-2,3-diphenylpropiophenone
E 492
E-492

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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